molecular formula C11H8F3NO2S B3388683 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid CAS No. 885527-39-9

3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid

Cat. No.: B3388683
CAS No.: 885527-39-9
M. Wt: 275.25 g/mol
InChI Key: AFEGGPMARRPYGE-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a trifluoromethyl-substituted aldehyde under acidic conditions.

    Attachment of the Propanoic Acid Moiety: The resulting benzothiazole derivative is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group and benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in having trifluoromethyl groups but lacks the benzothiazole ring.

    2-(Trifluoromethyl)benzothiazole: Contains the benzothiazole ring but differs in the position and number of trifluoromethyl groups.

    3-(Trifluoromethyl)phenylpropanoic acid: Similar in having a trifluoromethyl group and propanoic acid moiety but lacks the benzothiazole ring.

Uniqueness: 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid is unique due to the combination of the trifluoromethyl group, benzothiazole ring, and propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)6-1-2-8-7(5-6)15-9(18-8)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEGGPMARRPYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885527-39-9
Record name 3-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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